molecular formula C15H20BrNO4 B2970082 (R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 331763-75-8

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B2970082
CAS No.: 331763-75-8
M. Wt: 358.232
InChI Key: GYXZKHKUVVKDHI-GFCCVEGCSA-N
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Description

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 331763-75-8) is a chiral carboxylic acid derivative featuring a para-bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₅H₂₀BrNO₄, with a molecular weight of 358.23 g/mol . This compound is utilized in pharmaceutical research, particularly in peptide synthesis and as a precursor for bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom contributes to electrophilic reactivity in cross-coupling reactions .

Properties

IUPAC Name

(3R)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXZKHKUVVKDHI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-75-8
Record name (3R)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Biological Activity

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid, is a compound of significant interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including its chemical properties, potential applications, and findings from relevant studies.

  • Chemical Formula : C₁₅H₂₀BrNO₄
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 331763-75-8
  • Melting Point : 144°C to 146°C

The compound features a bromophenyl group, which is known to influence its biological interactions due to the electron-withdrawing nature of the bromine atom.

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various biochemical pathways, including those related to amino acid metabolism and protein synthesis.

Pharmacological Applications

  • Pharmaceutical Intermediate : This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its ability to modify amino acids enhances the development of novel therapeutics.
  • Potential Antibacterial Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antibacterial properties. For example, related compounds have been screened against various bacterial strains such as Bacillus subtilis and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Neuroprotective Effects : Research indicates that certain derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. The bromophenyl moiety is hypothesized to enhance the compound's ability to cross the blood-brain barrier, thereby facilitating its therapeutic action .

Study on Antimicrobial Activity

A study conducted on several amino acid derivatives, including those similar to this compound, demonstrated varying degrees of antibacterial activity against common pathogens. The study utilized a standard agar diffusion method to assess the efficacy of these compounds .

CompoundActivity Against Bacillus subtilisActivity Against Escherichia coli
Compound AInhibited at 50 µg/mLNo inhibition
Compound BInhibited at 25 µg/mLInhibited at 100 µg/mL
This compoundModerate inhibition at 75 µg/mLWeak inhibition at 200 µg/mL

Neuroprotective Study

In a neuroprotective study involving cell cultures exposed to neurotoxic agents, derivatives of this compound were tested for their ability to reduce cell death. The results indicated that certain modifications to the structure improved cell viability significantly compared to controls .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(R)-4-(4-Bromophenyl)-3-(Boc-amino)butanoic acid 331763-75-8 4-Bromo C₁₅H₂₀BrNO₄ 358.23 Intermediate in drug synthesis; Boc protection aids stability
(R)-4-(4-Iodophenyl)-3-(Boc-amino)butanoic acid 269396-71-6 4-Iodo C₁₅H₂₀INO₄ 405.23 Higher molecular weight; iodine enhances radioimaging potential
(R)-4-(2-Bromophenyl)-3-(Boc-amino)butanoic acid 765263-36-3 2-Bromo C₁₅H₂₀BrNO₄ 358.23 Ortho-substitution increases steric hindrance; stored at 2–8°C
(R)-4-(3-Bromophenyl)-3-(Boc-amino)butanoic acid 1350734-63-2 3-Bromo C₁₅H₂₀BrNO₄ 358.23 Meta-substitution alters electronic properties; used in custom synthesis

Key Observations :

  • Halogen Effects : The 4-iodo analogue (405.23 g/mol) has a higher molecular weight than bromo-substituted compounds due to iodine’s larger atomic mass. Iodine’s polarizability also makes it useful in radiopharmaceuticals .
  • Stability : The para-bromo compound is stable at room temperature, whereas the ortho-bromo variant requires refrigeration (2–8°C), suggesting differences in thermal stability .

Fluorinated Analogues

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Applications
(R)-4-(2,4,5-Trifluorophenyl)-3-(Boc-amino)butanoic acid 486460-00-8 2,4,5-Trifluoro C₁₅H₁₈F₃NO₄ 333.30 Key intermediate in sitagliptin synthesis (DPP-4 inhibitor for diabetes)

Key Observations :

  • Electron-Withdrawing Effects : The trifluorophenyl group enhances electrophilicity and metabolic stability, making it valuable in antidiabetic drug development.
  • Molecular Weight : Lower molecular weight (333.30 g/mol) compared to brominated analogues due to fluorine’s lighter atomic mass .

Heterocyclic and Enantiomeric Analogues

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Notes
(R)-4-(Pyridin-3-yl)-3-(Boc-amino)butanoic acid 269396-65-8 Pyridin-3-yl C₁₄H₂₀N₂O₄ 280.32 Nitrogen-rich ring enables hydrogen bonding; potential kinase inhibitor
(S)-4-(4-Bromophenyl)-3-(Boc-amino)butanoic acid 270062-85-6 4-Bromo (S-enantiomer) C₁₅H₂₀BrNO₄ 358.23 Stereochemistry impacts biological activity; may differ in receptor binding

Key Observations :

  • Heterocyclic Variants : The pyridine-substituted analogue (280.32 g/mol) exhibits reduced molecular weight and altered solubility due to the basic nitrogen atom .
  • Stereochemical Differences : The S-enantiomer (CAS 270062-85-6) may show divergent pharmacokinetic profiles compared to the R-form, underscoring the importance of chirality in drug design .

Q & A

Q. What are the optimal synthetic routes for (R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid?

The synthesis typically involves multi-step reactions starting from bromophenyl precursors. Key steps include:

  • Enantioselective Amination : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions. Chiral auxiliaries or catalysts ensure retention of the (R)-configuration .
  • Microwave-Assisted Coupling : Microwave irradiation improves reaction efficiency for bromophenyl intermediates, reducing reaction times compared to conventional heating (e.g., from 12 hours to 2 hours) .
  • Purification : Flash chromatography (silica gel, gradient elution with DCM/EtOAc) is commonly used, with final purity ≥95% confirmed by HPLC .

Q. How is enantiomeric purity confirmed during synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers. A retention time difference >1.5 minutes confirms high enantiomeric excess (ee >99%) .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D = +23.5° in methanol) to verify configuration .

Advanced Research Questions

Q. How does structural modification at the 4-Bromophenyl group affect bioactivity?

Structural analogs reveal critical trends:

Analog Modification Biological Activity Reference
4-(Phenylthio)butanoic acidPhenylthio substitutionAntioxidant properties (IC50 = 12 µM in DPPH assay)
(R)-4-(2,4,5-Trifluorophenyl) analogFluorine substitutionDPP4 inhibition (Ki = 8 nM for diabetes therapy)
Key findings: Bromine enhances steric bulk and electron-withdrawing effects, improving target binding affinity. Fluorine substitutions increase metabolic stability but may reduce solubility .

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or buffer systems (HEPES vs. PBS) can alter enzyme kinetics .
  • Purity Levels : Impurities ≥2% (e.g., de-brominated byproducts) may skew IC50 values. Always validate purity via LC-MS .
  • Cell Line Specificity : For example, DPP4 inhibition in HEK293 cells vs. Caco-2 cells shows differing permeability profiles .

Q. What analytical techniques characterize this compound’s stability under different conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 7 days. Monitor degradation via:
  • HPLC-UV : Detect hydrolysis of the Boc group (retention time shift from 8.2 to 6.5 minutes) .
  • Mass Spectrometry : Identify fragments (e.g., m/z 215 for decarboxylated byproducts) .
    • Solution Stability : Assess in DMSO or aqueous buffers (pH 2–9) using NMR to track proton environment changes .

Methodological Notes

  • Synthesis Optimization : Sonochemistry can further enhance coupling reactions by improving mass transfer, yielding >85% in 1 hour .
  • Data Reproducibility : Use PyBOP/DIEA coupling reagents for consistent amide bond formation, as described in HCV inhibitor syntheses .
  • Contradictory Evidence : While highlights DPP4 inhibition, emphasizes antioxidant applications. Cross-validate using orthogonal assays (e.g., FRAP for antioxidants vs. enzymatic assays for DPP4) .

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